REACTION_CXSMILES
|
ClC1C=C(NC2N=C(C3C(C4C=C(NC(=O)C5C(F)=CC=CC=5F)C=CC=4)=NN4C=CC=CC=34)C=CN=2)C=CC=1OCCN(C)C.[CH3:47][O:48][CH2:49][CH2:50][OH:51].[H-].[Na+].[F:54][C:55]1[CH:56]=[C:57]([N+:62]([O-:64])=[O:63])[CH:58]=[CH:59][C:60]=1F>>[F:54][C:55]1[CH:56]=[C:57]([N+:62]([O-:64])=[O:63])[CH:58]=[CH:59][C:60]=1[O:51][CH2:50][CH2:49][O:48][CH3:47] |f:2.3|
|
Name
|
title compound
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1OCCN(C)C)NC1=NC=CC(=N1)C=1C(=NN2C1C=CC=C2)C=2C=C(C=CC2)NC(C2=C(C=CC=C2F)F)=O
|
Name
|
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])OCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |